6,6-Dimethoxy-2-methylhept-2-ene
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Overview
Description
6,6-Dimethoxy-2-methylhept-2-ene is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol . It is categorized as a heterocyclic organic compound and is known for its unique structure, which includes two methoxy groups and a methyl group attached to a heptene backbone .
Preparation Methods
The synthesis of 6,6-Dimethoxy-2-methylhept-2-ene typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-2-heptene with methanol in the presence of an acid catalyst to introduce the methoxy groups . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield through optimized reaction conditions .
Chemical Reactions Analysis
6,6-Dimethoxy-2-methylhept-2-ene undergoes various chemical reactions, including:
Scientific Research Applications
6,6-Dimethoxy-2-methylhept-2-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6,6-Dimethoxy-2-methylhept-2-ene involves its interaction with specific molecular targets and pathways. The methoxy groups play a crucial role in its reactivity, influencing its binding affinity and interaction with enzymes and receptors . These interactions can lead to various biological effects, depending on the context of its application .
Comparison with Similar Compounds
6,6-Dimethoxy-2-methylhept-2-ene can be compared with other similar compounds, such as:
2-Heptene, 6-methyl-: This compound has a similar heptene backbone but lacks the methoxy groups, resulting in different chemical properties and reactivity.
2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl-: This compound has additional methyl groups, leading to variations in its physical and chemical characteristics.
Properties
CAS No. |
68992-08-5 |
---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
6,6-dimethoxy-2-methylhept-2-ene |
InChI |
InChI=1S/C10H20O2/c1-9(2)7-6-8-10(3,11-4)12-5/h7H,6,8H2,1-5H3 |
InChI Key |
GCBQWUQBDZJZLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(OC)OC)C |
Origin of Product |
United States |
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